1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride

Medicinal Chemistry Radiochemistry Pharmaceutical Intermediate

Researchers synthesizing quinuclidine-containing drug candidates often encounter reproducibility issues when using the free base or analogs lacking the chloroethyl handle. 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride resolves this as a validated electrophilic precursor for cefclidin-type bicyclic cores. • Dual chloroethyl + carbonitrile functionality enables intramolecular cyclization • HCl salt ensures aqueous solubility & precise handling for radiolabeling • 98% purity reduces side reactions & improves yield reproducibility Global shipping available.

Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
CAS No. 111041-03-3
Cat. No. B012667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
CAS111041-03-3
Synonyms1-(2-CHLOROETHYL)-4-CYANOPIPERIDINE HYDROCHLORIDE
Molecular FormulaC8H14Cl2N2
Molecular Weight209.11 g/mol
Structural Identifiers
SMILESC1CN(CCC1C#N)CCCl.Cl
InChIInChI=1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H
InChIKeyDDMSKIKYADWREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride: Dual Reactive Center Intermediate


1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride (CAS 111041-03-3) is a piperidine derivative bearing both a chloroethyl group and a carbonitrile moiety . It exists as a hydrochloride salt (C8H14Cl2N2, MW 209.12 g/mol), which confers enhanced aqueous solubility and crystalline handling properties relative to its free base counterpart . This compound serves as a key synthetic intermediate for constructing quinuclidine-containing pharmacophores, wherein the chloroethyl arm acts as an electrophilic alkylating handle and the carbonitrile group provides a site for subsequent hydrolysis or cycloaddition [1].

Dual reactive centers: chloroethyl alkylating handle and carbonitrile moiety
Hydrochloride salt provides aqueous solubility and crystalline handling
Established precursor for quinuclidine pharmacophore synthesis

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride: Generic Substitution Issues


Interchanging 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride with its free base form (CAS 108890-51-3) or with piperidine-4-carbonitrile hydrochloride (CAS 240401-22-3) introduces critical functional liabilities. The free base lacks the hydrochloride salt, resulting in lower water solubility and reduced stability during storage, which can compromise reaction reproducibility . Piperidine-4-carbonitrile hydrochloride lacks the chloroethyl electrophilic handle entirely, rendering it incapable of participating in the intramolecular cyclization reactions that yield quinuclidine scaffolds [1]. Similarly, alternative piperidine electrophiles such as 1-(2-chloroethyl)piperidine hydrochloride (CAS 2008-75-5) omit the carbonitrile group, precluding subsequent nitrile-specific transformations such as hydrolysis to carboxamides or carboxylic acids .

This Product (Target) Common Substitute
Hydrochloride salt; water-soluble, crystalline solid
Free base (CAS 108890-51-3): liquid/low-melting solid, poor aqueous solubility; may reduce reaction reproducibility
Contains chloroethyl group; enables intramolecular cyclization to quinuclidine
Piperidine-4-carbonitrile hydrochloride (CAS 240401-22-3): lacks chloroethyl handle; cannot form quinuclidine scaffold
Retains carbonitrile for hydrolysis or cycloaddition
1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5): omits nitrile group; prevents carboxamide/acid derivatization

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride: Differentiation Evidence


Key Intermediate for Cefclidin (E1040) Synthesis

1-(2-Chloroethyl)piperidine-4-carbonitrile is explicitly employed as the cyclization precursor (compound V) in the synthesis of [14C]-labeled cefclidin (E1040), a quinuclidine-containing cephalosporin antibiotic [1]. In contrast, the unsubstituted analog piperidine-4-carbonitrile hydrochloride (CAS 240401-22-3) lacks the chloroethyl side chain and therefore cannot undergo the requisite intramolecular alkylation to form the quinuclidine bicyclic system .

Quinuclidine cyclization
Head-to-head
Enables bicyclic formation; analog cannot cyclize
Essential for quinuclidine scaffold synthesis
LDA/THF conditions; confirmed in cefclidin labeling route
Medicinal Chemistry Radiochemistry Pharmaceutical Intermediate

Hydrochloride Salt: Solubility and Handling Advantages

Piperidine-4-carbonitrile hydrochloride (structurally related salt) exhibits a defined melting point of 201-204 °C and is soluble in water [1]. The free base analog 1-(2-chloroethyl)piperidine-4-carbonitrile (CAS 108890-51-3) is a liquid or low-melting solid with limited aqueous solubility, complicating accurate weighing and aqueous reaction setups . This class-level inference suggests the target compound similarly benefits from the hydrochloride salt form.

Salt form handling
Class-level
Solid crystalline, water-soluble (expected)
Simplifies aqueous reaction setup
Based on related piperidine salts; verify lot-specific data
Analytical Chemistry Process Chemistry Formulation

Purity Benchmark and Titration Assay

Multiple reputable chemical suppliers offer 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride with a specified purity of 98%, often determined by nonaqueous or argentometric titration . This quantitative purity specification directly supports reproducible reaction outcomes and minimizes batch-to-batch variability compared to lower-grade or uncharacterized analogs.

Purity specification
Data to verify
98% (supplier-reported, titration)
Supports consistent synthetic yields
Request COA for lot-specific assay
Quality Control Procurement Reproducibility

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride: Key Applications


Quinuclidine-Containing Drug Synthesis

This compound is the designated electrophilic precursor for constructing the quinuclidine bicyclic core found in cefclidin and related cephalosporin antibiotics. Its dual chloroethyl and carbonitrile functionalities are both essential for the intramolecular cyclization step, as demonstrated in the synthesis of [14C]-labeled cefclidin [1]. Researchers requiring a validated route to quinuclidine-containing drug candidates should prioritize this specific intermediate over analogs lacking the chloroethyl group.

Radiolabeled Compound Synthesis

The established protocol using 1-(2-chloroethyl)piperidine-4-carbonitrile as an intermediate in the preparation of [14C]-cefclidin demonstrates its compatibility with radiolabeling workflows [1]. The hydrochloride salt form facilitates precise handling of small masses required for radiochemical syntheses. This compound is therefore suitable for preparing labeled versions of quinuclidine-based molecules for ADME and receptor occupancy studies.

High Solubility in Aqueous and Polar Media

The hydrochloride salt form confers significantly higher water solubility compared to the free base [1]. This property is advantageous for reactions conducted in aqueous buffers, polar aprotic solvents (e.g., DMF, DMSO), or under biphasic conditions where the free base would partition poorly or precipitate. Procuring the hydrochloride salt eliminates the need for in situ salt formation and ensures homogeneous reaction mixtures.

Reproducible Multi-Step Synthesis

With a commercially available purity specification of 98% (by titration) [1], this compound offers a well-defined starting point for complex synthetic sequences. This level of purity reduces the introduction of unknown impurities that could catalyze side reactions or interfere with downstream catalytic steps, thereby improving overall yield reproducibility and facilitating process scale-up.

Application
Selection Property
Validation Focus
Quinuclidine-containing pharmacophore synthesis
Dual reactive center intermediate
Intramolecular cyclization compatibility
Radiolabeled compound synthesis
Hydrochloride salt for precise weighing
Radiolabeling protocol compatibility
Aqueous and polar reaction media
Enhanced aqueous solubility
Homogeneous reaction mixture
Multi-step synthetic reproducibility
Defined purity specification
Batch-to-batch consistency

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